
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered aliphatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole ring contains two nitrogen atoms, which can participate in hydrogen bonding and other interactions. The pyrrolidine ring is a saturated ring, which can provide flexibility to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazole compounds are generally stable and have high melting points due to their aromaticity . Pyrrolidine compounds are generally soluble in organic solvents .Aplicaciones Científicas De Investigación
Potential Therapeutic Applications
Research on compounds with structures related to (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone often explores their potential as therapeutic agents. For example, studies on receptor antagonists like mGlu1 and mGlu5 have shown that such compounds can affect negatively reinforced learning, suggesting implications for addressing neurological conditions (Gravius et al., 2005). This line of research indicates that compounds targeting specific neurotransmitter systems could be developed into medications for cognitive disorders or psychiatric conditions.
Analytical and Forensic Applications
Analytical characterization of novel psychoactive substances (NPS) is critical in forensic science to understand the pharmacology and toxicology of new drugs appearing on the recreational market. Studies like the identification and analytical characterization of NPS in complex toxicological cases highlight the importance of advanced analytical techniques in resolving forensic investigations (Ameline et al., 2019). Such research underscores the relevance of chemical analysis in public health and legal contexts, especially in cases of intoxication or poisoning with unknown substances.
Environmental Health Research
Compounds with structures similar to the one are also of interest in environmental health research. Studies on the exposure to organophosphorus and pyrethroid pesticides, for example, provide insights into how chemical exposure can impact human health, particularly in vulnerable populations like children (Babina et al., 2012). This research area emphasizes the need to understand the environmental pathways through which humans are exposed to synthetic compounds and the potential health risks associated with such exposures.
Drug Metabolism and Pharmacokinetics
The study of drug metabolism and disposition is crucial for developing safe and effective pharmaceuticals. Research on compounds like BMS-690514, an inhibitor of multiple receptors, sheds light on how drugs are metabolized and excreted in humans, informing dosage and administration guidelines (Christopher et al., 2010). Understanding the pharmacokinetics of new compounds is a foundational step in the drug development process, ensuring that therapeutic agents reach the intended targets in the body without causing undue harm.
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis and reactions, as well as investigations into its potential biological activities. Given the biological activity of many pyrazole and pyrrolidine compounds, this compound could have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-16-8-12(13(15-16)19-2)14(18)17-5-3-10(7-17)11-4-6-20-9-11/h4,6,8-10H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFYQZLGOSEXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

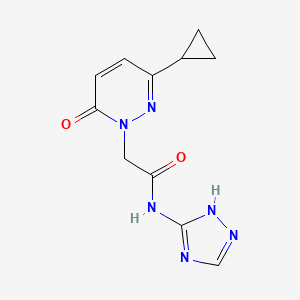
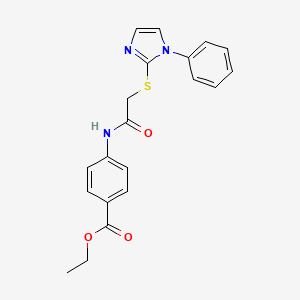
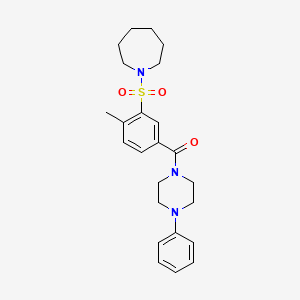

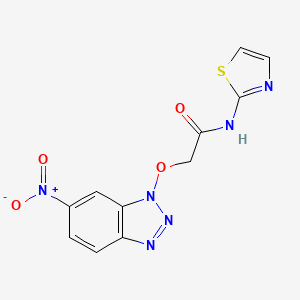


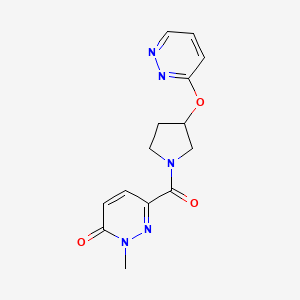
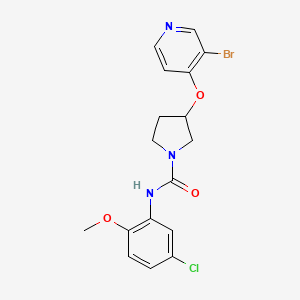
![2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B2651308.png)
![4-[3-(4-Chlorobenzenesulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2651313.png)
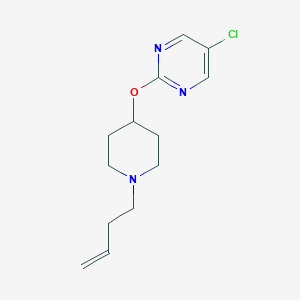
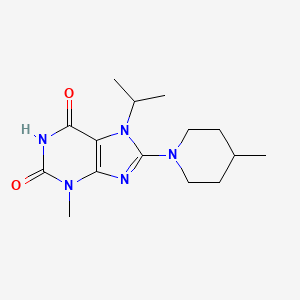
![2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide](/img/structure/B2651318.png)